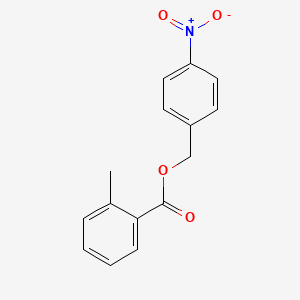![molecular formula C15H11F5N2O2 B5766074 N-[4-(difluoromethoxy)phenyl]-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B5766074.png)
N-[4-(difluoromethoxy)phenyl]-N'-[3-(trifluoromethyl)phenyl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(difluoromethoxy)phenyl]-N'-[3-(trifluoromethyl)phenyl]urea, also known as Diflunisal, is a non-steroidal anti-inflammatory drug (NSAID) that is used to treat pain and inflammation. Diflunisal is a derivative of salicylic acid and is classified as a second-generation NSAID. Unlike first-generation NSAIDs, such as aspirin and ibuprofen, Diflunisal has a longer half-life, which allows for less frequent dosing.
Wirkmechanismus
N-[4-(difluoromethoxy)phenyl]-N'-[3-(trifluoromethyl)phenyl]urea works by inhibiting the enzyme cyclooxygenase (COX), which is responsible for the production of prostaglandins. Prostaglandins are involved in the inflammatory response and are responsible for the pain and swelling associated with inflammation. By inhibiting COX, N-[4-(difluoromethoxy)phenyl]-N'-[3-(trifluoromethyl)phenyl]urea reduces the production of prostaglandins, which leads to a reduction in inflammation and pain.
Biochemical and Physiological Effects
N-[4-(difluoromethoxy)phenyl]-N'-[3-(trifluoromethyl)phenyl]urea has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit platelet aggregation, which can reduce the risk of blood clots. N-[4-(difluoromethoxy)phenyl]-N'-[3-(trifluoromethyl)phenyl]urea has also been shown to have antioxidant properties, which can help protect against oxidative stress and damage. Additionally, N-[4-(difluoromethoxy)phenyl]-N'-[3-(trifluoromethyl)phenyl]urea has been shown to have a positive effect on bone health, as it can increase bone mineral density.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-[4-(difluoromethoxy)phenyl]-N'-[3-(trifluoromethyl)phenyl]urea in lab experiments is its well-established safety profile. N-[4-(difluoromethoxy)phenyl]-N'-[3-(trifluoromethyl)phenyl]urea has been used clinically for many years and is generally well-tolerated. Another advantage is its long half-life, which allows for less frequent dosing. However, one limitation of using N-[4-(difluoromethoxy)phenyl]-N'-[3-(trifluoromethyl)phenyl]urea in lab experiments is its potential to interfere with other pathways, as it inhibits COX, which can have downstream effects on other signaling pathways.
Zukünftige Richtungen
There are several potential future directions for research on N-[4-(difluoromethoxy)phenyl]-N'-[3-(trifluoromethyl)phenyl]urea. One area of interest is its potential use in the treatment of Alzheimer's disease. N-[4-(difluoromethoxy)phenyl]-N'-[3-(trifluoromethyl)phenyl]urea has been shown to inhibit the formation of beta-amyloid plaques in the brain, which are a hallmark of Alzheimer's disease. Another area of interest is its potential use in the treatment of bone disorders, such as osteoporosis. N-[4-(difluoromethoxy)phenyl]-N'-[3-(trifluoromethyl)phenyl]urea has been shown to increase bone mineral density and may have a role in the treatment of these conditions. Additionally, there may be potential for the development of new derivatives of N-[4-(difluoromethoxy)phenyl]-N'-[3-(trifluoromethyl)phenyl]urea with improved efficacy and safety profiles.
Synthesemethoden
The synthesis of N-[4-(difluoromethoxy)phenyl]-N'-[3-(trifluoromethyl)phenyl]urea involves the reaction of 4-difluoromethoxybenzoic acid with 3-trifluoromethylaniline in the presence of a coupling agent, such as 1,3-dicyclohexylcarbodiimide (DCC), to form the corresponding urea derivative. The product is then purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
N-[4-(difluoromethoxy)phenyl]-N'-[3-(trifluoromethyl)phenyl]urea has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to be effective in the treatment of various conditions, such as osteoarthritis, rheumatoid arthritis, and acute pain. N-[4-(difluoromethoxy)phenyl]-N'-[3-(trifluoromethyl)phenyl]urea has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the formation of beta-amyloid plaques in the brain.
Eigenschaften
IUPAC Name |
1-[4-(difluoromethoxy)phenyl]-3-[3-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F5N2O2/c16-13(17)24-12-6-4-10(5-7-12)21-14(23)22-11-3-1-2-9(8-11)15(18,19)20/h1-8,13H,(H2,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNTNWWHGEMJRFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)NC2=CC=C(C=C2)OC(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F5N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(Difluoromethoxy)phenyl]-3-[3-(trifluoromethyl)phenyl]urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-fluorobenzaldehyde {6-[(3-methylphenyl)amino][1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl}hydrazone](/img/structure/B5766006.png)



![N'-{[2-(2,4-dichlorophenoxy)propanoyl]oxy}benzenecarboximidamide](/img/structure/B5766040.png)
![N-(2-methoxy-5-methylphenyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5766048.png)
![ethyl 1-[4-(acetylamino)benzyl]-4-piperidinecarboxylate](/img/structure/B5766049.png)




